molecular formula C25H25N5O B11319269 4-{[7-(3,4-Dimethylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}phenyl methyl ether

4-{[7-(3,4-Dimethylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}phenyl methyl ether

Cat. No.: B11319269
M. Wt: 411.5 g/mol
InChI Key: COCCXICLWYRLMT-UHFFFAOYSA-N
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Description

4-{[7-(3,4-Dimethylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}phenyl methyl ether is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[7-(3,4-Dimethylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}phenyl methyl ether involves multiple steps, including the formation of the pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core and subsequent functionalization. One common approach is the cyclization of appropriate precursors under acidic or basic conditions, followed by methylation and etherification reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-{[7-(3,4-Dimethylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}phenyl methyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-{[7-(3,4-Dimethylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}phenyl methyl ether has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-{[7-(3,4-Dimethylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}phenyl methyl ether involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[7-(3,4-Dimethylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}phenyl methyl ether stands out due to its unique structural features, which confer distinct biological activities and chemical reactivity. Its combination of a pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core with a dimethylphenyl group and a methyl ether moiety makes it a versatile compound with diverse applications.

Properties

Molecular Formula

C25H25N5O

Molecular Weight

411.5 g/mol

IUPAC Name

10-(3,4-dimethylphenyl)-4-[(4-methoxyphenyl)methyl]-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C25H25N5O/c1-15-6-9-20(12-16(15)2)30-18(4)17(3)23-24(30)26-14-29-25(23)27-22(28-29)13-19-7-10-21(31-5)11-8-19/h6-12,14H,13H2,1-5H3

InChI Key

COCCXICLWYRLMT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(C3=C2N=CN4C3=NC(=N4)CC5=CC=C(C=C5)OC)C)C)C

Origin of Product

United States

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